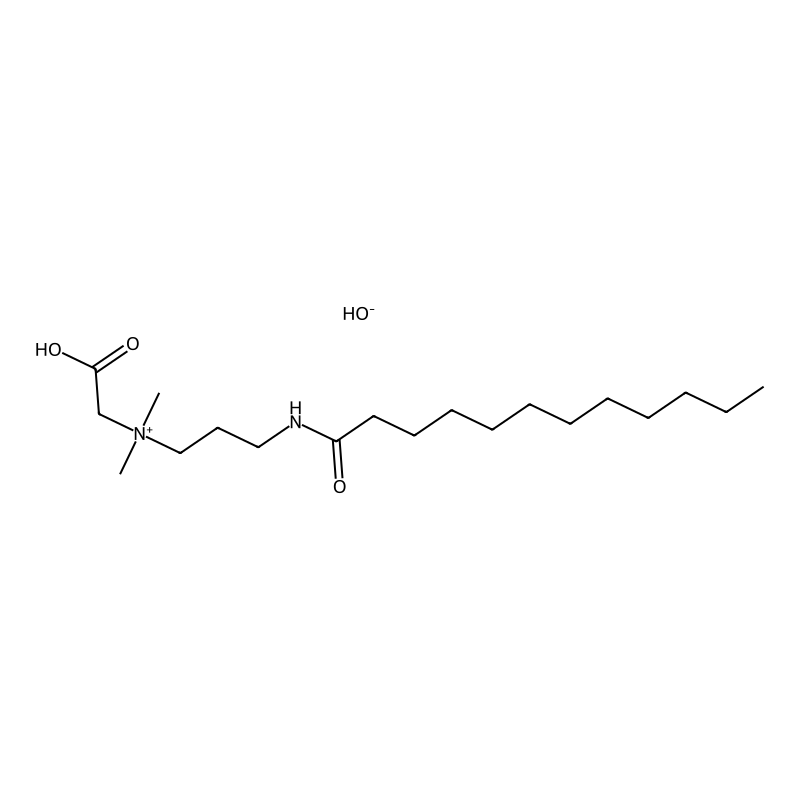Cocamidopropyl betaine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
Cell Culture and Protein Research
- Membrane protein research: CAPB's mild detergent properties make it suitable for solubilizing membrane proteins without denaturation. This allows researchers to study the structure and function of these essential cellular components PubMed: .
- Protein extraction and purification: CAPB's ability to gently disrupt cell membranes facilitates protein extraction for further analysis. Additionally, its zwitterionic nature minimizes protein-detergent interactions, aiding in protein purification processes ResearchGate.
Environmental Science
- Disinfection By-Product (DBP) Formation: Studies investigate CAPB's role as a precursor for nitrogen-containing DBPs in chlorinated pool water. Understanding these transformation pathways helps assess potential health risks associated with such byproducts PubMed.
Important Note
While CAPB offers benefits in scientific research, it's crucial to acknowledge its potential drawbacks.
Cocamidopropyl betaine is a synthetic compound derived from coconut oil and dimethylaminopropylamine. It is classified as an amphoteric surfactant, meaning it can act as both a positively and negatively charged surfactant depending on the pH of the solution. Cocamidopropyl betaine is typically presented as a viscous pale yellow liquid and is widely used in personal care products, including shampoos, conditioners, and body washes, due to its ability to enhance foam and reduce irritation compared to purely ionic surfactants .
In personal care products and cleaning solutions, CAPB acts as a surfactant. Its hydrophobic tail interacts with dirt and oil, while the hydrophilic head group interacts with water. This dual functionality allows CAPB to lower the surface tension of water, enabling it to spread more easily and effectively remove dirt and oil from surfaces, hair, or skin.
The synthesis of cocamidopropyl betaine occurs through a two-step reaction process:
- Formation of Amide: Dimethylaminopropylamine reacts with fatty acids derived from coconut or palm kernel oil (primarily lauric acid) to form an amide.
- Quaternization: The remaining tertiary amine undergoes quaternization with chloroacetic acid, resulting in the formation of a zwitterionic compound.
These reactions contribute to the compound's surfactant properties, allowing it to effectively reduce surface tension and enhance cleaning efficacy .
Cocamidopropyl betaine is synthesized through industrial processes involving:
- Raw Materials: Coconut oil-derived fatty acids and dimethylaminopropylamine.
- Reactions: The two-step process includes amide formation followed by quaternization.
- Purification: To minimize allergic reactions, manufacturers often focus on reducing impurities through controlled synthesis conditions and regular analytical monitoring .
Cocamidopropyl betaine finds extensive use in various applications:
- Personal Care Products: Commonly used in shampoos, conditioners, body washes, and facial cleansers due to its surfactant properties.
- Household Products: Included in cleaning agents and detergents for its effective dirt removal capabilities.
- Industrial Uses: Serves as a co-surfactant in processes such as gas hydrate formation .
Cocamidopropyl betaine shares structural similarities with several other compounds commonly used in personal care products. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| Cocamidopropyl betaine | Amphoteric Surfactant | Reduces irritation; derived from coconut oil |
| Sodium lauryl sulfate | Anionic Surfactant | Stronger irritant; more effective at lower concentrations |
| Decyl glucoside | Non-ionic Surfactant | Milder on skin; derived from natural sources |
| Lauryl glucoside | Non-ionic Surfactant | Biodegradable; less irritating than ionic surfactants |
| Disodium cocoamphodiacetate | Amphoteric Surfactant | Similar properties but less common in formulations |
Cocamidopropyl betaine's unique zwitterionic nature allows it to function effectively across a range of pH levels while providing mildness compared to traditional anionic surfactants like sodium lauryl sulfate . This makes it particularly valuable in formulations aimed at sensitive skin or for prolonged use.
Purity
Quantity
XLogP3
Appearance
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Skin conditioning; Surfactant; Viscosity controlling
General Manufacturing Information
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt: ACTIVE
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., inner salts: ACTIVE








